molecular formula C17H13BrF3NO B3952448 1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one

1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one

Cat. No. B3952448
M. Wt: 384.2 g/mol
InChI Key: OCZCYCVUPWRKAR-YBEGLDIGSA-N
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Description

1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one, also known as BTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 468.34 g/mol.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one is not fully understood. However, it is believed that this compound acts as a π-conjugated system, which allows it to interact with other molecules through π-π interactions. This property makes this compound an excellent candidate for use in organic electronics and as a fluorescent probe.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound has low toxicity and is relatively stable in biological environments. These properties make this compound a promising candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one is its high purity, which makes it an excellent candidate for use in laboratory experiments. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are many potential future directions for the use of 1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one in various fields of science. One of the most promising areas of research is the use of this compound in organic electronics, where it has the potential to be used in the development of new electronic devices. Additionally, this compound has the potential to be used as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the potential applications of this compound in these and other areas of science.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 4-bromoacetophenone with 4-methylaniline, followed by the addition of trifluoroacetic anhydride and triethylamine. This compound has been extensively studied for its potential applications in organic electronics and as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the potential applications of this compound in these and other areas of science.

Scientific Research Applications

1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(Z)-1-(4-bromophenyl)-4,4,4-trifluoro-3-(4-methylanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3NO/c1-11-2-8-14(9-3-11)22-16(17(19,20)21)10-15(23)12-4-6-13(18)7-5-12/h2-10,22H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZCYCVUPWRKAR-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C\C(=O)C2=CC=C(C=C2)Br)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one
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1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one
Reactant of Route 3
1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one
Reactant of Route 4
1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one
Reactant of Route 5
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1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one
Reactant of Route 6
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1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one

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